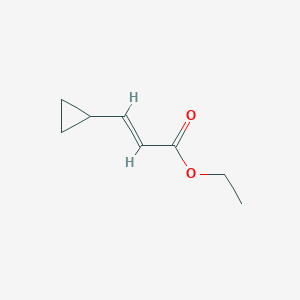

(E)-3-Cyclopropyl-acrylic acid ethyl ester

Descripción general

Descripción

(E)-3-Cyclopropyl-acrylic acid ethyl ester, or 3-CPAEE, is a synthetic organic compound that has been gaining attention in the scientific research community due to its potential applications in various fields. It has been used in the synthesis of various compounds, including drugs, and has been studied for its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Versatile α-Cyclopropylester Cation Synthon

(E)-3-Cyclopropyl-acrylic acid ethyl ester is reported as a versatile α-cyclopropylester cation synthon. It shows efficient and selective reactions with various nucleophiles, leading to the synthesis of functionalized cyclopropane esters. This has implications in synthetic chemistry for the creation of complex molecular structures (Lachia et al., 2011).

Use in Industrial and Consumer Products

Acrylic acid esters like this compound find wide applications in industrial and consumer products, notably in the formation of nonbreakable glass-like materials, dental materials, and surgical cements (Autian, 1975).

Environmental Fate and Toxicity

Studies on the fate and aquatic toxicity of acrylic esters, including this compound, indicate varying degrees of biodegradability and low potential for bioaccumulation. These esters can rapidly biodegrade, demonstrating their environmental compatibility (Staples et al., 2000).

Synthesis of Metabotropic Glutamate Receptor Ligands

This compound is utilized in the synthesis of glutamic acid analogs, which are relevant as ligands for metabotropic glutamate receptors. This highlights its role in the development of compounds for neurological research (Bessis et al., 2003).

Renewable Acrylonitrile Production

This ester is also involved in the renewable production of acrylonitrile, a precursor to various plastics and fibers, indicating its importance in sustainable chemical manufacturing processes (Karp et al., 2017).

Development of Polyolefin Materials

This compound contributes to the development of branched, carboxylic acid-functionalized polyolefin materials, showing its significance in the field of polymer science (Dai & Chen, 2018).

Mecanismo De Acción

Target of Action

Ethyl 3-cyclopropylacrylate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.

Mode of Action

The mode of action of Ethyl 3-cyclopropylacrylate, like other esters, involves hydrolysis, a chemical reaction where a water molecule breaks a bond in another molecule . In the case of esters, hydrolysis results in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases .

Biochemical Pathways

The hydrolysis of esters, including Ethyl 3-cyclopropylacrylate, is a key step in several biochemical pathways. For instance, it plays a role in the metabolism of fats and oils, where esters derived from glycerol and fatty acids are hydrolyzed to produce free fatty acids . These fatty acids can then be further metabolized to produce energy.

Pharmacokinetics

They are often hydrolyzed to their corresponding alcohols and acids in the body, which can then be further metabolized or excreted . The rate of this hydrolysis can impact the bioavailability of the compound .

Result of Action

The hydrolysis of Ethyl 3-cyclopropylacrylate would result in the production of ethanol and 3-cyclopropylacrylic acid . These products could then participate in various biochemical reactions. For example, ethanol can be metabolized in the liver to produce acetaldehyde, a toxic compound, and then further metabolized to acetic acid, a less harmful substance .

Action Environment

The action of Ethyl 3-cyclopropylacrylate, like other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically occurring faster in acidic or basic conditions . Additionally, temperature can also impact the rate of hydrolysis, with higher temperatures generally increasing the reaction rate .

Propiedades

IUPAC Name |

ethyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCPBSHJYHXQV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21014-26-6, 5808-99-1 | |

| Record name | ethyl (2E)-3-cyclopropylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5808-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)